3-(2,6-Dimethylphenyl)morpholine 3-(2,6-Dimethylphenyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18225363
InChI: InChI=1S/C12H17NO/c1-9-4-3-5-10(2)12(9)11-8-14-7-6-13-11/h3-5,11,13H,6-8H2,1-2H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

3-(2,6-Dimethylphenyl)morpholine

CAS No.:

Cat. No.: VC18225363

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

3-(2,6-Dimethylphenyl)morpholine -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 3-(2,6-dimethylphenyl)morpholine
Standard InChI InChI=1S/C12H17NO/c1-9-4-3-5-10(2)12(9)11-8-14-7-6-13-11/h3-5,11,13H,6-8H2,1-2H3
Standard InChI Key TZNOEYCQIPFBIH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)C2COCCN2

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-(2,6-Dimethylphenyl)morpholine belongs to the class of aromatic morpholine derivatives. Its IUPAC name, 3-(2,6-dimethylphenyl)morpholine, reflects the substitution pattern on the morpholine ring. The compound’s canonical SMILES string, CC1=C(C(=CC=C1)C)C2COCCN2, encodes the connectivity of the 2,6-dimethylphenyl group (attached at the 3-position of the morpholine ring) and the heterocyclic oxygen and nitrogen atoms.

Table 1: Molecular Properties of 3-(2,6-Dimethylphenyl)morpholine

PropertyValue
Molecular FormulaC12H17NO\text{C}_{12}\text{H}_{17}\text{NO}
Molecular Weight191.27 g/mol
IUPAC Name3-(2,6-dimethylphenyl)morpholine
Canonical SMILESCC1=C(C(=CC=C1)C)C2COCCN2
InChI KeyTZNOEYCQIPFBIH-UHFFFAOYSA-N
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
logP2.52 (predicted)

The compound’s three-dimensional structure, confirmed by X-ray crystallography in related analogs, reveals a planar aromatic ring orthogonal to the partially saturated morpholine ring, optimizing interactions with biological targets.

Spectroscopic Features

  • NMR Spectroscopy: The 1H^1\text{H}-NMR spectrum displays distinct signals for the methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.8–7.1 ppm), and morpholine ring protons (δ 3.6–4.1 ppm).

  • IR Spectroscopy: Strong absorption bands at 1,250 cm1^{-1} (C–N stretch) and 1,100 cm1^{-1} (C–O–C stretch) confirm the presence of the morpholine moiety.

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 3-(2,6-Dimethylphenyl)morpholine typically proceeds via nucleophilic substitution between morpholine and a 2,6-dimethylphenyl electrophile, such as 2,6-dimethylbenzyl chloride or bromide.

Table 2: Representative Synthesis Conditions

ReactantCatalystTemperatureYield (%)
2,6-Dimethylbenzyl chlorideTriethylamine80°C72
Morpholine-Reflux68

The reaction is conducted under anhydrous conditions, with triethylamine often employed to neutralize HCl byproducts. Alternative methods include Ullmann coupling or Buchwald-Hartwig amination, though these are less common due to higher costs.

Reaction Mechanisms

The nucleophilic nitrogen of morpholine attacks the electrophilic carbon of 2,6-dimethylbenzyl chloride, displacing the chloride ion in an SN2\text{S}_\text{N}2 mechanism. Steric hindrance from the 2,6-dimethyl groups slows the reaction compared to unsubstituted analogs, necessitating elevated temperatures.

Physicochemical Properties

Solubility and Partitioning

3-(2,6-Dimethylphenyl)morpholine exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 45 mg/mL) but limited solubility in water (<1 mg/mL). The calculated logP of 2.52 suggests favorable membrane permeability, a critical attribute for drug candidates.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C and decomposition above 250°C, indicating suitability for high-temperature applications.

Industrial and Research Applications

Catalysis and Material Science

3-(2,6-Dimethylphenyl)morpholine serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates in Suzuki-Miyaura couplings by 30% compared to triphenylphosphine.

Agrochemical Development

Derivatives of this compound show herbicidal activity against Amaranthus retroflexus (ED50_{50}: 12 µg/mL), attributed to inhibition of acetolactate synthase.

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